Hydrogen-Bond Donor Count: N4-Methylation Reduces HBD from 2 to 1 Relative to 5-Phenylpiperazin-2-one
4-Methyl-5-phenylpiperazin-2-one possesses exactly one hydrogen-bond donor (the N1–H of the lactam), because the N4 nitrogen is fully methylated and cannot serve as an H-bond donor. In contrast, the N4-desmethyl analog 5-phenylpiperazin-2-one (CAS 907973-15-3) possesses two HBDs (N1–H and N4–H) . This reduction is structurally unequivocal based on SMILES comparison (CN1CC(=O)NCC1c2ccccc2 vs. O=C1NCC(NC1)c2ccccc2). In medicinal chemistry, each additional HBD carries an estimated penalty of approximately 0.5–1.0 log units in passive membrane permeability . Reducing HBD count from 2 to 1 while retaining the phenylaromatic pharmacophore is therefore a quantifiable advantage for programs requiring blood-brain barrier penetration or intracellular target engagement.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (N1–H only; N4 is methylated, no N4–H available) |
| Comparator Or Baseline | 5-Phenylpiperazin-2-one (CAS 907973-15-3): 2 HBD (N1–H and N4–H) |
| Quantified Difference | Δ = −1 HBD (50% reduction in HBD count) |
| Conditions | Structural comparison derived from established SMILES strings; HBD count determined by standard Lipinski rule (any NH or OH group counts as one donor) |
Why This Matters
A lower HBD count directly translates to improved predicted passive membrane permeability—critical for CNS-targeted programs where the N4-desmethyl analog would present a higher desolvation penalty.
